2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one
Overview
Description
The compound “2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one” is a chemical compound with the molecular formula C8H9Cl2N3O . It has an average mass of 262.136 Da and a monoisotopic mass of 261.043579 Da . This compound is not intended for human or veterinary use and is for research use only.
Scientific Research Applications
Novel Syntheses of Tricyclic, N -Aryl, Pyridine- and Pyrazine-Fused Pyrimidones
This research involved the synthesis of a series of tricyclic, linearly fused N-aryl pyrimidones, including derivatives of the compound . These pyrimidones demonstrated potential for further exploration in heterocyclic chemistry (Friary, McPhail, & Seidl, 1993).
Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives
This study synthesized new pyrazoline and pyrazole derivatives and evaluated their antimicrobial activities. While not directly mentioning the specific compound, it provides context for the antimicrobial potential of related structures (Hassan, 2013).
Synthesis of Pyrazolo[4′,3′:5,6]pyrazino[2,3‐c]pyrazoles and Pyrazolo[4′,3′:5,6]pyrazino[2,3‐d]pyrimidines
This research synthesized and applied certain pyrazolo-pyrazino compounds to polyester fibers, indicating their utility in material science, particularly in the textile industry (Rangnekar, 2007).
Synthesis, Characterization, Antibacterial, Antioxidant, DNA Binding and SAR Study of Novel Pyrazine Moiety Bearing 2-pyrazoline Derivatives
This study focused on the synthesis of novel pyrazine derivatives with potential antibacterial, antioxidant, and DNA-binding properties. These findings provide insights into the biological applications of compounds related to the one (Kitawat & Singh, 2014).
Mechanism of Action
Target of Action
The compound belongs to the class of imidazo[1,2-a]pyridines . These compounds are recognized as important scaffolds in medicinal chemistry due to their wide range of applications . They have been studied for their biological activity and have been found to interact with a variety of targets, including kinases .
Biochemical Pathways
Imidazo[1,2-a]pyridines can affect a variety of biochemical pathways depending on their specific targets. They have been associated with antifungal, anti-diabetes, antiparasitic, anti-inflammatory, and anti-proliferative activities, among others .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the range of activities associated with imidazo[1,2-a]pyridines, the effects could be quite diverse .
Properties
IUPAC Name |
2-chloro-1-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3O/c9-3-8(14)12-1-2-13-6(10)4-11-7(13)5-12/h4H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHQRLFPGOVONG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Cl)CN1C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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